3-(2,4-difluorophenyl)-2,2-difluoro-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butanamide
Overview
Description
3-(2,4-difluorophenyl)-2,2-difluoro-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butanamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their antifungal, anticancer, and other therapeutic properties .
Preparation Methods
The synthesis of 3-(2,4-difluorophenyl)-2,2-difluoro-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butanamide involves several steps. One common method starts with the preparation of 2,4-difluoroacetophenone, which is then reacted with 1H-1,2,4-triazole under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as palladium or copper complexes .
Chemical Reactions Analysis
3-(2,4-difluorophenyl)-2,2-difluoro-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,4-difluorophenyl)-2,2-difluoro-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit cytochrome P450 enzymes, which play a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the cell membrane integrity, leading to the antifungal effects of the compound .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds also exhibit antifungal properties but differ in their spectrum of activity, pharmacokinetics, and side effect profiles . 3-(2,4-difluorophenyl)-2,2-difluoro-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butanamide is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C12H10F4N4O2 |
---|---|
Molecular Weight |
318.23 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-2,2-difluoro-3-hydroxy-4-(1,2,4-triazol-1-yl)butanamide |
InChI |
InChI=1S/C12H10F4N4O2/c13-7-1-2-8(9(14)3-7)11(22,12(15,16)10(17)21)4-20-6-18-5-19-20/h1-3,5-6,22H,4H2,(H2,17,21) |
InChI Key |
KDHNDVXHMRYACP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(C(C(=O)N)(F)F)O |
Synonyms |
3-(2,4-difluorophenyl)-2,2-difluoro-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butanamide T 8581 T-8581 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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